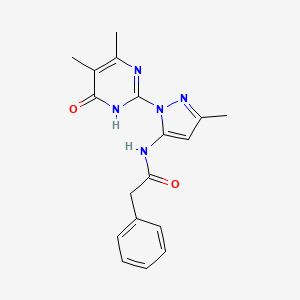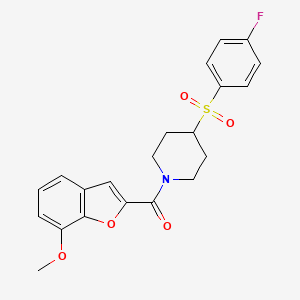
(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone is a useful research compound. Its molecular formula is C21H20FNO5S and its molecular weight is 417.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Proton Exchange Membranes for Fuel Cells
One significant area of application is in the development of proton exchange membranes (PEMs) for fuel cell technology. Comb-shaped sulfonated poly(arylene ether sulfone) copolymers, incorporating sulfonated 4-fluorobenzophenone as a key component, have been synthesized and evaluated for their suitability as PEM materials. These membranes exhibit high proton conductivity, making them suitable for use in fuel cell applications. This work highlights the potential of fluorophenyl-based compounds in advancing fuel cell technology due to their excellent membrane properties, including thermal stability and conductive performance (Kim, Robertson, & Guiver, 2008).
Pharmaceutical Research: Antiproliferative Activity
In the pharmaceutical domain, derivatives of the compound have been synthesized and evaluated for their biological activities. For instance, a novel bioactive heterocycle derived from the base compound was prepared and assessed for antiproliferative activity, demonstrating the chemical's potential in drug discovery and development processes. The synthesized compounds have been subjected to structural and activity analysis, including Hirshfeld surface analysis to understand intermolecular interactions, indicating their potential in pharmaceutical applications (Prasad et al., 2018).
Synthetic Methodologies and Chemical Properties
Research has also focused on developing synthetic methodologies involving fluorinated compounds for the creation of fluorophores and other chemical entities. By synthesizing and manipulating fluorinated benzophenones and related compounds, researchers have been able to explore the photostability and spectroscopic properties of these materials. This research provides valuable insights into the synthetic accessibility of fluorinated analogs of various important fluorophores, highlighting the compound's versatility in chemical synthesis (Woydziak, Fu, & Peterson, 2012).
Enantioselective Chemical Synthesis
Additionally, the compound and its derivatives have been utilized in enantioselective synthesis, providing a concise route to sulfamidate-fused piperidin-4-ones with high diastereo- and enantioselectivity. Such methodologies underscore the compound's utility in producing complex molecular architectures, which are crucial for the development of novel pharmaceutical agents and materials (Liu et al., 2013).
Eigenschaften
IUPAC Name |
[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FNO5S/c1-27-18-4-2-3-14-13-19(28-20(14)18)21(24)23-11-9-17(10-12-23)29(25,26)16-7-5-15(22)6-8-16/h2-8,13,17H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPPERDBGICTHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(CC3)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3,4-dimethoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2540693.png)
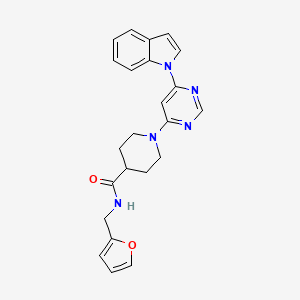
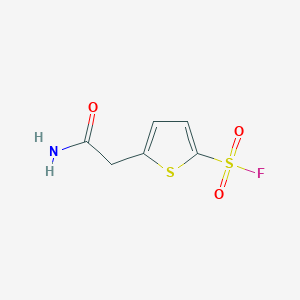

![2-Chloro-N-[[2-(2-hydroxypropan-2-yl)-1,3-thiazol-4-yl]methyl]-N-methylacetamide](/img/structure/B2540701.png)
![4-chloro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenesulfonohydrazide](/img/structure/B2540703.png)
![3-[4-(Butan-2-yl)phenyl]-6-chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2540704.png)
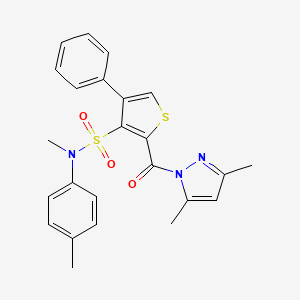
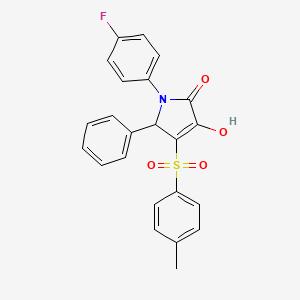
![Phenyl (3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2540708.png)
![5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2540709.png)
![7,10-Dioxa-1-thiadispiro[2.2.4^{6}.2^{3}]dodecane](/img/structure/B2540711.png)
![N-[3-(Benzimidazol-1-yl)propyl]but-2-ynamide](/img/structure/B2540712.png)
